molecular formula C24H32N2O6 B10936202 N,N'-hexane-1,6-diylbis(3,5-dimethoxybenzamide)

N,N'-hexane-1,6-diylbis(3,5-dimethoxybenzamide)

Cat. No.: B10936202
M. Wt: 444.5 g/mol
InChI Key: MJFUPZSARROHGY-UHFFFAOYSA-N
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Description

N,N’-hexane-1,6-diylbis(3,5-dimethoxybenzamide) is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used as an antioxidant in various industrial applications, particularly in the stabilization of polymers. The compound is characterized by its high thermal stability and non-discoloring properties, making it an essential additive in the production of materials that require long-term durability and resistance to oxidative degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-hexane-1,6-diylbis(3,5-dimethoxybenzamide) typically involves the reaction of hexane-1,6-diamine with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of N,N’-hexane-1,6-diylbis(3,5-dimethoxybenzamide) follows a similar synthetic route but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-hexane-1,6-diylbis(3,5-dimethoxybenzamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-hexane-1,6-diylbis(3,5-dimethoxybenzamide) has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N,N’-hexane-1,6-diylbis(3,5-dimethoxybenzamide) is its ability to scavenge free radicals and prevent oxidative degradation. The compound interacts with free radicals, neutralizing them and thereby protecting the material from oxidative damage. This antioxidant activity is attributed to the presence of methoxy groups and the amide linkage, which facilitate the stabilization of free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-hexane-1,6-diylbis(3,5-dimethoxybenzamide) is unique due to its specific methoxy substitution pattern, which provides distinct antioxidant properties compared to other similar compounds. Its high thermal stability and non-discoloring nature make it particularly valuable in applications where long-term material stability is crucial .

Properties

Molecular Formula

C24H32N2O6

Molecular Weight

444.5 g/mol

IUPAC Name

N-[6-[(3,5-dimethoxybenzoyl)amino]hexyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C24H32N2O6/c1-29-19-11-17(12-20(15-19)30-2)23(27)25-9-7-5-6-8-10-26-24(28)18-13-21(31-3)16-22(14-18)32-4/h11-16H,5-10H2,1-4H3,(H,25,27)(H,26,28)

InChI Key

MJFUPZSARROHGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCCCCCNC(=O)C2=CC(=CC(=C2)OC)OC)OC

Origin of Product

United States

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